![molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2](/img/structure/B1278563.png)
2-Bromo-1-ethoxy-4-fluorobenzene
Overview
Description
2-Bromo-1-ethoxy-4-fluorobenzene (BEFB) is an organic compound with a unique chemical structure, containing a fluorine atom, a bromine atom, and an ethoxy group. This compound has a wide range of applications in the scientific research field, ranging from synthesis methods to scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Pharmaceutical Testing
2-Bromo-1-ethoxy-4-fluorobenzene is often used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Synthesis of Antipsychotic Agents
This compound is used as an intermediate in the synthesis of atypical antipsychotic agents . These are drugs used to treat mental health conditions such as schizophrenia and bipolar disorder.
Preparation of Various Drugs
One of the key applications of 2-Bromo-1-ethoxy-4-fluorobenzene is in the synthesis of pharmaceutical compounds . It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
Reactant with Cyclopenta-1,3-diene
1-Bromo-2-fluorobenzene, a compound similar to 2-Bromo-1-ethoxy-4-fluorobenzene, is used as a reactant with cyclopenta-1,3-diene to produce 1,4-dihydro-1,4-methano-naphthalene . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.
Enantiomeric Preparation of Chiral Azole Antifungal Agents
1-Bromo-2,4-difluorobenzene, another compound similar to 2-Bromo-1-ethoxy-4-fluorobenzene, has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.
Preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one
1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S )-1- (2,4-difluorophenyl)-2- (1,1-dimethyl-1-sila-ethoxy)-propan-1-one . This suggests that 2-Bromo-1-ethoxy-4-fluorobenzene could potentially be used in a similar manner.
Mechanism of Action
Target of Action
2-Bromo-1-ethoxy-4-fluorobenzene is a highly reactive fluorinated aromatic compound. Its primary targets are typically organic compounds with which it can undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 2-Bromo-1-ethoxy-4-fluorobenzene affects the biochemical pathways of the target molecules. The substitution reaction alters the structure of the target molecule, which can lead to changes in its function and the downstream effects in the biochemical pathway .
Result of Action
The molecular and cellular effects of 2-Bromo-1-ethoxy-4-fluorobenzene’s action depend on the specific target molecules and the biochemical pathways they are involved in. By altering the structure of target molecules through electrophilic aromatic substitution, it can potentially influence various cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-ethoxy-4-fluorobenzene. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .
properties
IUPAC Name |
2-bromo-1-ethoxy-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBFOLPVFBPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442768 | |
Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-fluorobenzene | |
CAS RN |
326-69-2 | |
Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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